
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- typically involves ring-closure reactions, isoindoline aromatization, and ring transformations . One common method includes the cyclization of benzylic amines and the intramolecular α-arylation of amino esters . Another approach involves the use of alkynes cyclization under AuCl3 catalysis to yield isoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), naphthoquinone, and tetracyanoethylene . Reaction conditions often involve mild temperatures and the use of catalysts such as AuCl3 and Pd-catalysts .
Major Products Formed
The major products formed from these reactions include various isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- involves its interaction with specific molecular targets and pathways. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also CK2 inhibitors and share similar structural features.
1H-1,2,3-Triazoles: These heterocyclic compounds have similar applications in medicinal chemistry and material science.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- stands out due to its unique combination of structural properties and reactivity. Its ability to undergo various chemical transformations and its potential as a fluorescent probe and CK2 inhibitor make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m0/s1 |
InChI Key |
POAZMSVKCTYEPJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


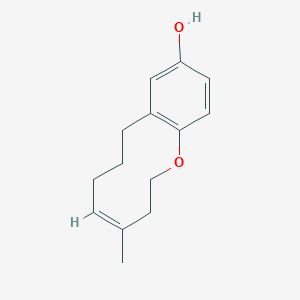
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
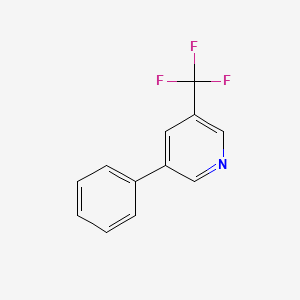
![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
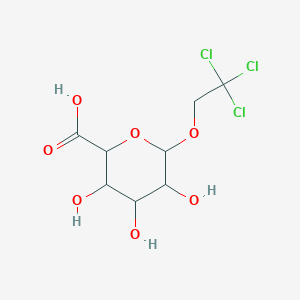
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
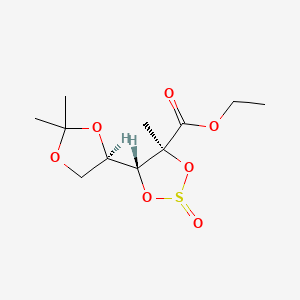
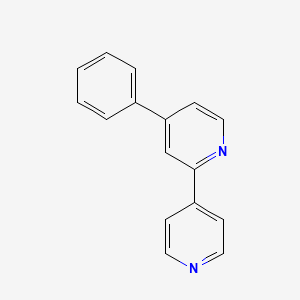
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)

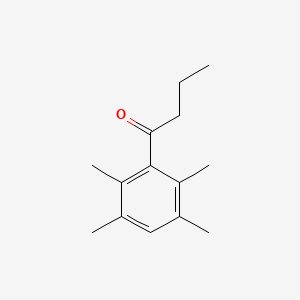
![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)

